molecular formula C16H20N8 B12268396 N,N-dimethyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazin-3-amine

N,N-dimethyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazin-3-amine

Cat. No.: B12268396
M. Wt: 324.38 g/mol
InChI Key: DZPRRGIGKNMIDT-UHFFFAOYSA-N
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Description

N,N-dimethyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazin-3-amine is a complex organic compound featuring a pyrazolo[1,5-a]pyrimidine scaffold. This structure is known for its significant biological and pharmacological activities, making it a valuable compound in medicinal chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazin-3-amine typically involves multi-step organic reactions. One common method includes the cyclization of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This process requires precise control of reaction conditions, including temperature, solvent, and catalysts, to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, green chemistry principles, such as using less hazardous solvents and reagents, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazin-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N,N-dimethyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazin-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazin-3-amine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of specific kinases, leading to alterations in cell signaling pathways and induction of apoptosis in cancer cells . The compound’s structure allows it to bind effectively to its targets, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazin-3-amine is unique due to its specific structural features, which confer high selectivity and potency in its biological activities.

Properties

Molecular Formula

C16H20N8

Molecular Weight

324.38 g/mol

IUPAC Name

N,N-dimethyl-6-(4-pyrazolo[1,5-a]pyrimidin-5-ylpiperazin-1-yl)pyridazin-3-amine

InChI

InChI=1S/C16H20N8/c1-21(2)15-3-4-16(20-19-15)23-11-9-22(10-12-23)13-6-8-24-14(18-13)5-7-17-24/h3-8H,9-12H2,1-2H3

InChI Key

DZPRRGIGKNMIDT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NN=C(C=C1)N2CCN(CC2)C3=NC4=CC=NN4C=C3

Origin of Product

United States

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